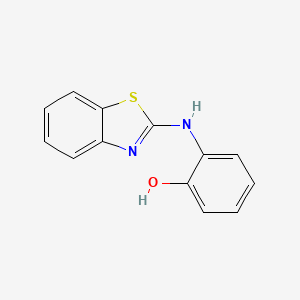
Phenol, 2-(2-benzothiazolylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(2-benzothiazolylamino)-, also known as 2-(2-benzothiazolyl)phenol, is a heterocyclic aromatic compound with the molecular formula C13H9NOS. This compound is characterized by the presence of a benzothiazole ring attached to a phenol group. It has a molecular weight of 227.28 g/mol and is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-benzothiazolylamino)- can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with benzothiazole derivatives. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. For example, piperazine immobilized on nano-ZnO-sulfuric acid has been used as a powerful catalyst for the synthesis of benzothiazole derivatives .
Industrial Production Methods
In industrial settings, the production of Phenol, 2-(2-benzothiazolylamino)- often involves multi-step processes that include the preparation of intermediates followed by their condensation. The use of eco-friendly methods and catalysts, such as nano-sized metal oxides, has gained popularity due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and phenolic compounds, which have significant applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Phenol, 2-(2-benzothiazolylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role in treating diseases such as Alzheimer’s and diabetes.
Comparación Con Compuestos Similares
Phenol, 2-(2-benzothiazolylamino)- can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but different functional groups.
2-(2-Benzothiazolyl)phenol: Another benzothiazole derivative with distinct properties.
Benzimidazole derivatives: These compounds share the benzothiazole ring but have different biological activities
The uniqueness of Phenol, 2-(2-benzothiazolylamino)- lies in its specific combination of the benzothiazole and phenol groups, which confer unique chemical and biological properties.
Propiedades
| 5677-19-0 | |
Fórmula molecular |
C13H10N2OS |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylamino)phenol |
InChI |
InChI=1S/C13H10N2OS/c16-11-7-3-1-5-9(11)14-13-15-10-6-2-4-8-12(10)17-13/h1-8,16H,(H,14,15) |
Clave InChI |
CANWXCCURXVOTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
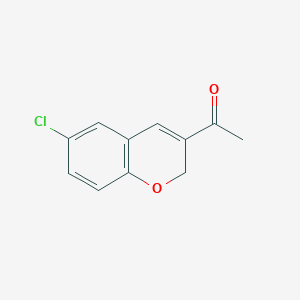




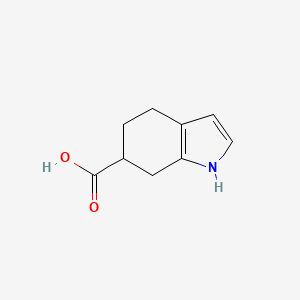

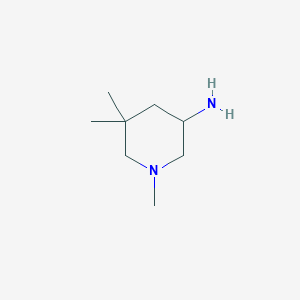
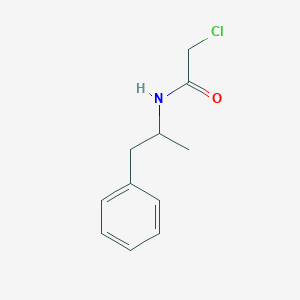


![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)

